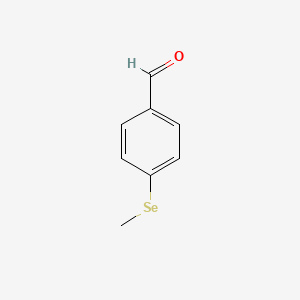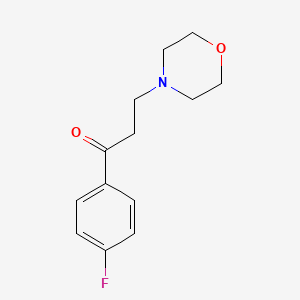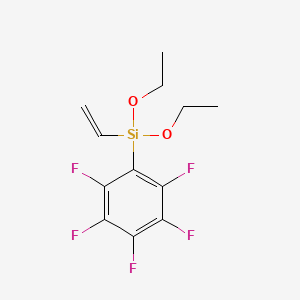
Ethenyl(diethoxy)(pentafluorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(diethoxy)(pentafluorophenyl)silane is a specialized organosilicon compound with the molecular formula C12H13F5O2Si It is characterized by the presence of a vinyl group (ethenyl), two ethoxy groups, and a pentafluorophenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(diethoxy)(pentafluorophenyl)silane typically involves the reaction of pentafluorophenylsilane with vinyl diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(diethoxy)(pentafluorophenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Ethenyl(diethoxy)(pentafluorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of Ethenyl(diethoxy)(pentafluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl group allows for polymerization reactions, while the ethoxy groups can undergo hydrolysis to form silanols. The pentafluorophenyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with three methoxy groups instead of two ethoxy groups.
Pentafluorophenylpropyltrimethoxysilane: Contains a propyl group instead of a vinyl group.
Uniqueness
Ethenyl(diethoxy)(pentafluorophenyl)silane is unique due to the combination of its vinyl group, ethoxy groups, and pentafluorophenyl group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
Número CAS |
25202-37-3 |
|---|---|
Fórmula molecular |
C12H13F5O2Si |
Peso molecular |
312.31 g/mol |
Nombre IUPAC |
ethenyl-diethoxy-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H13F5O2Si/c1-4-18-20(6-3,19-5-2)12-10(16)8(14)7(13)9(15)11(12)17/h6H,3-5H2,1-2H3 |
Clave InChI |
FNEOEUCCJWSPLN-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C=C)(C1=C(C(=C(C(=C1F)F)F)F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


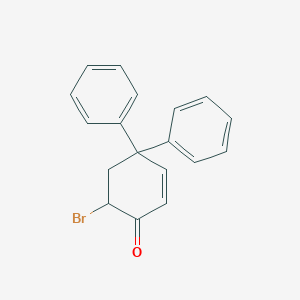
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
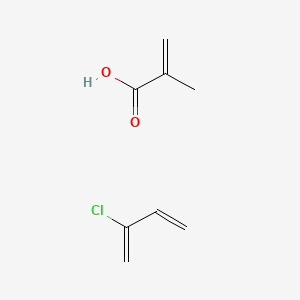
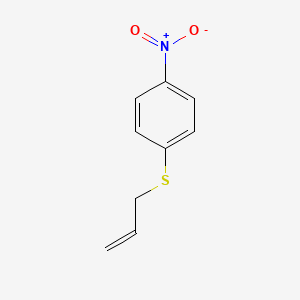
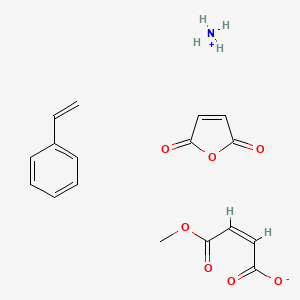
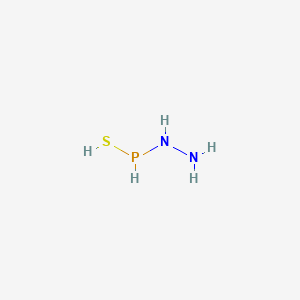

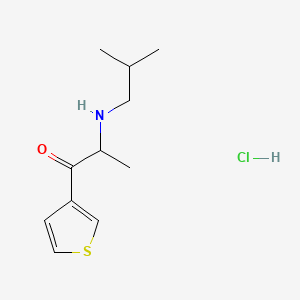
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)


